5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole
Description
5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole is a structurally complex 1,3,4-thiadiazole derivative featuring two distinct substituents: a 2,4-dichlorophenylmethylthio group at position 5 and a naphthylmethylthio group at position 2.
Properties
Molecular Formula |
C20H14Cl2N2S3 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H14Cl2N2S3/c21-16-9-8-15(18(22)10-16)12-26-20-24-23-19(27-20)25-11-14-6-3-5-13-4-1-2-7-17(13)14/h1-10H,11-12H2 |
InChI Key |
CHEAHFUQICAUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives. This step often involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the thiadiazole ring.
Introduction of Substituents: The 2,4-dichlorophenylmethylthio and naphthylmethylthio groups can be introduced through nucleophilic substitution reactions. For example, the thiadiazole intermediate can be reacted with 2,4-dichlorobenzyl chloride and naphthylmethyl chloride in the presence of a base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown efficacy against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Research indicates that derivatives containing the thiadiazole moiety possess significant inhibition against MDR-TB and H37Rv strains, making them potential candidates for new anti-tuberculosis agents .
Anti-inflammatory and Analgesic Properties
Thiadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. In vivo studies demonstrated that compounds with a thiadiazole scaffold exhibited notable analgesic effects in the acetic acid writhing test and reduced inflammation in carrageenan-induced edema models . The low ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) further emphasizes their therapeutic promise .
Anticancer Potential
Research into the anticancer properties of thiadiazole derivatives has revealed promising results. Compounds similar to 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Agricultural Applications
Pesticidal Activity
Thiadiazole derivatives are gaining attention as potential agrochemicals. Their structural features allow for the development of new pesticides that can effectively combat plant pathogens while minimizing environmental impact. Studies indicate that certain thiadiazole compounds exhibit fungicidal activity against common agricultural pathogens .
Material Science
Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength in polymers, making them suitable for various industrial applications .
Summary of Research Findings
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Effective against MDR-TB; potential for new anti-tuberculosis agents |
| Anti-inflammatory | Significant analgesic effects; low ulcerogenic potential compared to NSAIDs |
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation |
| Pesticidal Activity | Exhibits fungicidal activity against agricultural pathogens |
| Polymer Chemistry | Enhances thermal stability and mechanical properties in polymers |
Case Studies
- Anti-tuberculosis Activity : A study evaluating various thiadiazole derivatives found that specific compounds showed substantial activity against MDR-TB strains. The docking studies indicated strong binding affinities to critical enzymes involved in bacterial metabolism, suggesting a mechanism for their antimicrobial action .
- Analgesic Effects : In a series of experiments involving acetic acid-induced writhing tests in rodents, several thiadiazole derivatives demonstrated significant pain relief comparable to conventional analgesics. This study highlighted the potential for developing new pain management therapies based on thiadiazole structures .
- Fungal Resistance : Research into the agricultural applications of thiadiazoles revealed that certain compounds effectively inhibited the growth of common fungal pathogens in crops. Field trials indicated improved crop yields with reduced chemical inputs when using these novel fungicides .
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of certain enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation and apoptosis. Its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole (CAS: 476484-10-3)
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 28004-63-9)
- Structural Differences: Replaces the methylthio-naphthyl and dichlorophenylmethylthio groups with a single 2,4-dichlorophenyl substituent and an amino group at position 2.
2-(3-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT)
- Structural Differences: Contains a dihydroxyphenyl group at position 5 and a chlorophenylamino group at position 2.
Functional Analogues: Oxadiazole Derivatives
2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’)
- Structural Differences : Replaces the 1,3,4-thiadiazole core with a 1,3,4-oxadiazole ring. The oxygen atom in oxadiazole reduces electron density compared to sulfur in thiadiazole, altering reactivity and binding interactions .
- Synthesis : Prepared via methylation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol, yielding a sulfonyl derivative (20) with enhanced oxidative stability .
Physicochemical Properties
| Compound | Melting Point (°C) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | 2-(Naphthylmethylthio), 5-(2,4-DCPM) | ~4.5 |
| I8 (2-(2-ClPh)-5-(5-(2-ClPh)furan-2-yl) | 145–146 | Chlorophenyl, furan | 3.8 |
| I13 (2-(5-(2,4-F₂Ph)furan-2-yl)-5-pTol | 172–173 | Difluorophenyl, p-tolyl | 4.1 |
| 5-(2,4-DCP)-1,3,4-thiadiazol-2-amine | Not reported | 2,4-Dichlorophenyl, amino | 2.9 |
DCPM = Dichlorophenylmethyl; ClPh = Chlorophenyl; pTol = p-Tolyl .
Biological Activity
5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific thiadiazole derivative through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₉Cl₂N₃S₂
- Molecular Weight : 304.25 g/mol
The presence of the thiadiazole ring and substituents such as dichlorophenyl and naphthylmethylthio groups contribute to its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiadiazoles. For instance:
- Antibacterial Activity : Compounds with a thiadiazole core have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro assays indicated that derivatives with specific substitutions exhibit enhanced activity against these pathogens .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | High |
Anticancer Properties
Thiadiazoles have been investigated for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Anti-inflammatory Effects
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Studies have shown that these compounds can reduce inflammation markers in various models:
- In Vivo Studies : Animal models treated with thiadiazole derivatives exhibited reduced edema and inflammatory cell infiltration .
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of thiadiazoles. For example:
- Evaluation Methods : The maximal electroshock (MES) and pentylenetetrazol (PTZ) models are commonly used to assess anticonvulsant activity. Compounds similar to this compound were found to provide significant protection against induced seizures .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
- Anti-inflammatory Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
